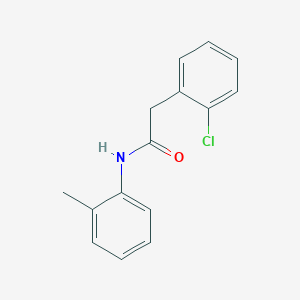![molecular formula C17H11ClN4O2S2 B270287 N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as BTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTO is a heterocyclic compound that contains a benzothiazole and an oxadiazole ring system, which have been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and proteins involved in cancer cell growth, microbial and fungal growth, and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity. This compound has also been shown to inhibit the activity of β-ketoacyl-acyl carrier protein synthase III, an enzyme involved in bacterial fatty acid synthesis, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to induce apoptosis, a programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species, which are involved in various pathological conditions, including cancer and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments include its broad-spectrum biological activity, its relatively low toxicity, and its ease of synthesis. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions, which may limit its bioavailability, and its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One potential direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety in vivo. Additionally, this compound could be used as a lead compound for the development of novel drugs for the treatment of cancer, microbial infections, and inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound possesses various biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities. The synthesis of this compound is relatively easy, and its broad-spectrum biological activity makes it an attractive compound for further research. However, the limitations of using this compound in lab experiments should be considered, and further research is needed to fully understand its mechanism of action and potential applications in drug development.
Synthesis Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction between 2-chlorobenzothiazole and 5-amino-1,3,4-oxadiazole-2-thiol in the presence of acetic anhydride and triethylamine. The reaction yields this compound as a yellow solid with a melting point of 197-199°C. The purity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential applications in drug development. It has been shown to possess various biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities. This compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth. This compound has also been tested against various bacteria and fungi and has shown significant antimicrobial and antifungal activity. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
properties
Molecular Formula |
C17H11ClN4O2S2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H11ClN4O2S2/c18-11-6-2-1-5-10(11)15-21-22-17(24-15)25-9-14(23)20-16-19-12-7-3-4-8-13(12)26-16/h1-8H,9H2,(H,19,20,23) |
InChI Key |
MIADBHRRBKEXNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)











